molecular formula C9H7FN2O B13928468 8-Fluoro-4-methyl-2(1H)-quinazolinone

8-Fluoro-4-methyl-2(1H)-quinazolinone

Cat. No.: B13928468
M. Wt: 178.16 g/mol
InChI Key: YUPSIKJHPUAWKB-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 8th position and a methyl group at the 4th position in the quinazolinone ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methyl-2(1H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. Catalysts such as silica-supported iron(III) chloride (FeCl3-SiO2) have been used to promote the cyclization reaction efficiently . The use of such catalysts not only enhances the reaction rate but also allows for the recovery and reuse of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazolinone: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.

    8-Fluoroquinazolinone: Lacks the methyl group at the 4th position, which affects its reactivity and biological activity.

    2(1H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparison.

Uniqueness

8-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the combined presence of the fluorine atom and the methyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7FN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

YUPSIKJHPUAWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=O)N1)F

Origin of Product

United States

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